molecular formula C14H15ClN4O B1204951 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine CAS No. 85333-47-7

3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine

Cat. No.: B1204951
CAS No.: 85333-47-7
M. Wt: 290.75 g/mol
InChI Key: PMZOKIXJLLVLEO-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine is a chemical compound with the molecular formula C14H15ClN4O It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic compound known for its diverse biological activities

Properties

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c1-10-12(15)18-8-7-16-14(13(18)17-10)19-9-11-5-3-2-4-6-11;/h2-8H,9,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZOKIXJLLVLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005810
Record name 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyrazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85333-47-7
Record name 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085333477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyrazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenylmethoxy Group: This step involves the reaction of the imidazo[1,2-a]pyrazine core with a phenylmethoxy precursor under suitable conditions.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrazine Derivatives: Other derivatives of imidazo[1,2-a]pyrazine with different substituents.

    Phenylmethoxy Derivatives: Compounds with a phenylmethoxy group attached to different cores.

Uniqueness: 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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